![molecular formula C23H20ClN5O3S B2655204 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-71-6](/img/structure/B2655204.png)
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H20ClN5O3S and its molecular weight is 481.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Research
A novel class of compounds, including those with sulfanyl and pyrimidinone elements, has been explored for their potential in various synthetic and structural applications. Clerici et al. (1999) detailed the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, showcasing the potential of sulfanyl compounds in creating conformationally constrained, masked cysteines, which can be instrumental in peptide synthesis and drug development (Clerici, Gelmi, & Pocar, 1999).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly those incorporating pyrimidinone and triazolone structures, is of significant interest due to their broad spectrum of biological activities. Abdelrazek et al. (2019) demonstrated a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, emphasizing the efficiency and versatility of such synthetic approaches in producing compounds that may have pharmacological applications (Abdelrazek, Gomha, Farghaly, & Metz, 2019).
Antimicrobial and Antitumor Potential
Research into pyrimidine derivatives, including the synthesis and evaluation of their antimicrobial and antitumor activities, is a critical area of study. Gangjee et al. (1996) synthesized a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, investigating their potential as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Crystal Structure Analysis
The analysis of crystal structures of similar compounds provides insights into their potential interactions and stability. Stolarczyk et al. (2018) synthesized and analyzed the crystal structure of novel 5-methyl-4-thiopyrimidine derivatives, offering valuable information on the molecular configurations that contribute to their reactivity and potential biological activities (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Propriétés
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-13-3-4-14(2)18(9-13)29-20(10-17-11-21(31)26-22(32)25-17)27-28-23(29)33-12-19(30)15-5-7-16(24)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,25,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLSZZPPXOPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

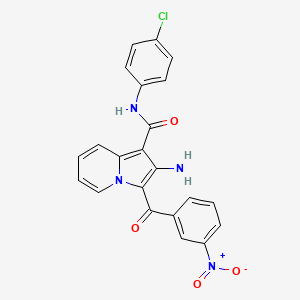
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)
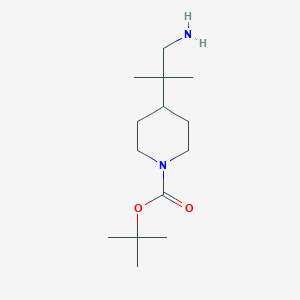
![8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2655128.png)
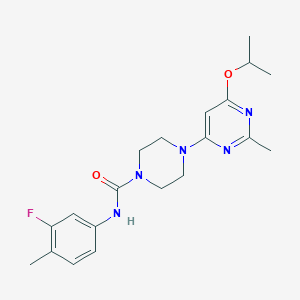


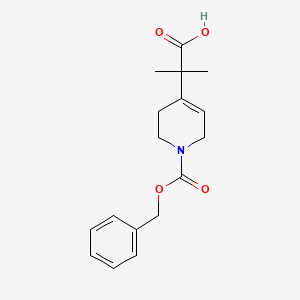
![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)
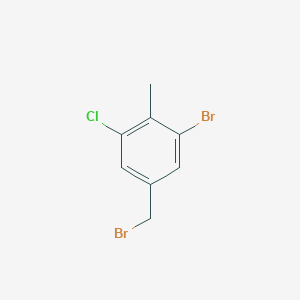
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2655141.png)
